N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a difluoro-substituted indole ring, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Prop-2-enamide Group: The final step involves the coupling of the indole derivative with prop-2-enamide using amide bond formation reactions, typically employing coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Fluoro-1H-indol-3-yl)methyl]prop-2-enamide
- N-[(6-Fluoro-1H-indol-3-yl)methyl]prop-2-enamide
- N-[(5,6-Dichloro-1H-indol-3-yl)methyl]prop-2-enamide
Uniqueness
N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide is unique due to the presence of two fluorine atoms, which can enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
N-[(5,6-difluoro-1H-indol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c1-2-12(17)16-6-7-5-15-11-4-10(14)9(13)3-8(7)11/h2-5,15H,1,6H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVJKZLKMRVPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CNC2=CC(=C(C=C21)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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